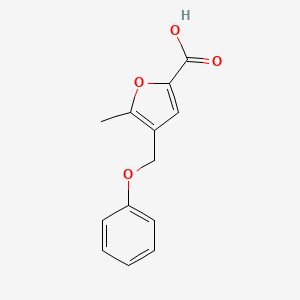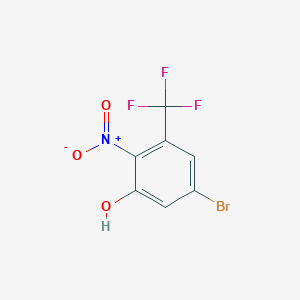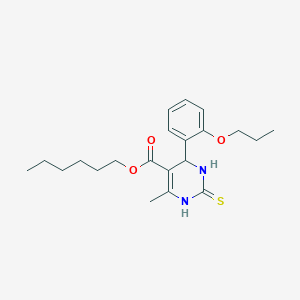
5-Methyl-4-(phenoxymethyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-(phenoxymethyl)furan-2-carboxylic acid is a chemical compound with the CAS Number: 938143-64-7 . It has a molecular weight of 232.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is1S/C13H12O4/c1-9-10 (7-12 (17-9)13 (14)15)8-16-11-5-3-2-4-6-11/h2-7H,8H2,1H3, (H,14,15) . This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Biobased Polyesters Synthesis
Research into biobased polyesters has identified furan derivatives as valuable biobased rigid diols for polyester synthesis. A study by Jiang et al. (2014) demonstrated the enzymatic polymerization of various diacid ethyl esters with 2,5-bis(hydroxymethyl)furan, using Candida antarctica Lipase B (CALB), resulting in novel biobased furan polyesters. These polyesters, with molecular weights around 2000 g/mol, were thoroughly characterized to understand their chemical structures and physical properties (Jiang et al., 2014).
Furanic Compounds in Polymer and Fine Chemical Industries
The production and transformation of furanic compounds, such as 5-hydroxymethylfurfural (HMF) into furan-2,5-dicarboxylic acid (FDCA), highlight the potential of these substances in polymer and fine chemical industries. Dijkman et al. (2014) identified an FAD-dependent enzyme capable of converting HMF to FDCA, emphasizing the importance of such pathways for generating biobased platform chemicals (Dijkman et al., 2014).
Catalytic Oxidation for Chemical Synthesis
The selective conversion of 5-hydroxymethyl-2-furfural into 2,5-furandicarboxylic acid using gold nanoparticle catalysts, as reported by Casanova et al. (2009), represents a significant advancement in the field of biomass conversion. This process, conducted in water under mild conditions, showcases the efficiency of catalysts in oxidizing furanic compounds, thus contributing to the sustainable production of valuable chemicals (Casanova et al., 2009).
Biocatalytic Production of Furan-based Carboxylic Acids
The development of biocatalytic processes for converting biomass-derived furans into carboxylic acids illustrates another application area. For instance, Wang et al. (2020) described the use of recombinant Escherichia coli for the selective oxidation of furfural and 5-hydroxymethylfurfural into corresponding furan-based carboxylic acids. This approach highlights the role of biotechnology in facilitating the synthesis of industrially relevant chemicals from renewable resources (Wang et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
5-methyl-4-(phenoxymethyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-9-10(7-12(17-9)13(14)15)8-16-11-5-3-2-4-6-11/h2-7H,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYNONLALKSFOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-Aminocyclohexyl)methyl]-2-(trifluoromethyl)thiophene-3-carboxamide;hydrochloride](/img/structure/B2957881.png)

![1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2957883.png)

![N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine](/img/structure/B2957890.png)




![1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one](/img/structure/B2957898.png)
![2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione](/img/structure/B2957899.png)


![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2957902.png)
